molecular formula C9H13NS B12553278 (E)-N-Butyl-1-(thiophen-3-yl)methanimine CAS No. 143283-97-0

(E)-N-Butyl-1-(thiophen-3-yl)methanimine

Cat. No.: B12553278
CAS No.: 143283-97-0
M. Wt: 167.27 g/mol
InChI Key: PEGZRVFEYPKEPF-UHFFFAOYSA-N
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Description

(E)-N-Butyl-1-(thiophen-3-yl)methanimine is an organic compound that belongs to the class of imines It features a butyl group attached to the nitrogen atom and a thiophene ring attached to the carbon atom of the imine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-Butyl-1-(thiophen-3-yl)methanimine typically involves the condensation of butylamine with thiophene-3-carbaldehyde. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the imine bond. The reaction mixture is usually refluxed in a suitable solvent such as ethanol or methanol, and the product is purified by distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(E)-N-Butyl-1-(thiophen-3-yl)methanimine can undergo various chemical reactions, including:

    Oxidation: The imine group can be oxidized to form the corresponding oxime or nitrile.

    Reduction: The imine can be reduced to form the corresponding amine.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions on the thiophene ring can be carried out using reagents like bromine or chlorinating agents.

Major Products Formed

    Oxidation: Oxime or nitrile derivatives.

    Reduction: Corresponding amine.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

(E)-N-Butyl-1-(thiophen-3-yl)methanimine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving imines.

    Industry: Used in the production of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (E)-N-Butyl-1-(thiophen-3-yl)methanimine involves its interaction with molecular targets through the imine group. The imine group can form reversible covalent bonds with nucleophiles, making it a useful functional group in various chemical reactions. The thiophene ring can participate in π-π interactions and other non-covalent interactions, contributing to the compound’s overall reactivity and binding properties.

Comparison with Similar Compounds

Similar Compounds

    (E)-N-Butyl-1-(furan-3-yl)methanimine: Similar structure but with a furan ring instead of a thiophene ring.

    (E)-N-Butyl-1-(pyridin-3-yl)methanimine: Similar structure but with a pyridine ring instead of a thiophene ring.

Uniqueness

(E)-N-Butyl-1-(thiophen-3-yl)methanimine is unique due to the presence of the thiophene ring, which imparts distinct electronic properties compared to furan or pyridine analogs. The sulfur atom in the thiophene ring can participate in unique interactions, making this compound valuable in specific applications where these properties are desired.

Properties

CAS No.

143283-97-0

Molecular Formula

C9H13NS

Molecular Weight

167.27 g/mol

IUPAC Name

N-butyl-1-thiophen-3-ylmethanimine

InChI

InChI=1S/C9H13NS/c1-2-3-5-10-7-9-4-6-11-8-9/h4,6-8H,2-3,5H2,1H3

InChI Key

PEGZRVFEYPKEPF-UHFFFAOYSA-N

Canonical SMILES

CCCCN=CC1=CSC=C1

Origin of Product

United States

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